molecular formula C18H31NO B14476733 N,3,5-Tri-tert-butyl-N-hydroxyaniline CAS No. 65754-18-9

N,3,5-Tri-tert-butyl-N-hydroxyaniline

Cat. No.: B14476733
CAS No.: 65754-18-9
M. Wt: 277.4 g/mol
InChI Key: VIMBHGNVBNRIMY-UHFFFAOYSA-N
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Description

N,3,5-Tri-tert-butyl-N-hydroxyaniline is a chemical compound characterized by the presence of three tert-butyl groups and a hydroxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-Tri-tert-butyl-N-hydroxyaniline typically involves the reaction of 3,5-di-tert-butylaniline with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,3,5-Tri-tert-butyl-N-hydroxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyaniline moiety to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N,3,5-Tri-tert-butyl-N-hydroxyaniline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3,5-Tri-tert-butyl-N-hydroxyaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyaniline moiety can participate in redox reactions, influencing cellular processes and pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-3,5-dimethylaniline: Similar structure but lacks the hydroxy group.

    N-tert-Butylhydroxylamine: Contains a hydroxylamine moiety but lacks the aromatic ring.

Uniqueness

N,3,5-Tri-tert-butyl-N-hydroxyaniline is unique due to the combination of three tert-butyl groups and a hydroxyaniline moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

65754-18-9

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

N-tert-butyl-N-(3,5-ditert-butylphenyl)hydroxylamine

InChI

InChI=1S/C18H31NO/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)19(20)18(7,8)9/h10-12,20H,1-9H3

InChI Key

VIMBHGNVBNRIMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N(C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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